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Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality,

offering the potential to eliminate disease-causing proteins previously considered

"undruggable." This approach utilizes heterobifunctional molecules, such as Proteolysis

Targeting Chimeras (PROTACs), which recruit an E3 ubiquitin ligase to a target protein, leading

to its ubiquitination and subsequent degradation by the proteasome. While significant progress

has been made, the field has been largely reliant on a small number of E3 ligase recruiters.

The discovery of novel recruiters for different E3 ligases is crucial for expanding the scope and

selectivity of TPD. This technical guide focuses on EN884, a recently identified covalent

recruiter that targets the SKP1 adaptor protein of the SKP1-CUL1-F-box (SCF) E3 ubiquitin

ligase complex.

Mechanism of Action of EN884
EN884 is a cysteine-reactive small molecule that acts as a covalent recruiter for the SKP1

adaptor protein.[1][2] SKP1 is a core and essential component of the SCF E3 ubiquitin ligase

complex, which is one of the largest families of E3 ligases in humans.[3][4][5] The SCF

complex plays a critical role in regulating a wide array of cellular processes by targeting

substrate proteins for degradation.
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EN884 contains a reactive acrylamide "warhead" that specifically and covalently modifies

cysteine 160 (C160) on SKP1. This covalent engagement allows for the recruitment of the SCF

complex to a neo-substrate when EN884 is incorporated into a PROTAC. The recruitment of

the E3 ligase complex to the target protein facilitates the transfer of ubiquitin, marking the

target for degradation by the 26S proteasome.

Quantitative Data Summary
The following tables summarize the key quantitative data associated with EN884 and its

derivatives from the primary literature.
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Detailed quantitative proteomics data, including lists of significantly affected proteins from

tandem mass tagging (TMT) experiments, are available in the supplementary information of the
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primary research publication.

Experimental Protocols
Detailed experimental protocols are critical for the successful application of EN884-based

technologies. Below are methodologies for key experiments cited in the literature.

Gel-Based Activity-Based Protein Profiling (ABPP) for
Screening
This protocol is used to identify covalent ligands that compete with a fluorescent probe for

binding to the target protein.

Protein Complex Preparation: Use a purified SKP1-FBXO7-CUL1-RBX1 complex.

Compound Incubation: Pre-incubate the protein complex with the covalent ligand library

(e.g., 50 µM for each compound) or varying concentrations of EN884 for 1 hour at room

temperature. A DMSO vehicle control should be run in parallel.

Probe Labeling: Add a rhodamine-functionalized iodoacetamide (IA-rhodamine) probe (e.g.,

100 nM) and incubate for 30 minutes.

SDS-PAGE: Separate the proteins by SDS-PAGE.

Visualization: Visualize the gel using in-gel fluorescence scanning to detect the IA-rhodamine

signal. A decrease in fluorescence intensity in the presence of a test compound indicates

competition for the same binding site.

Loading Control: Stain the gel with a total protein stain (e.g., silver stain) to ensure equal

protein loading.

Mass Spectrometry for Covalent Modification Site
Identification
This protocol identifies the specific amino acid residue modified by the covalent ligand.
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Incubation: Incubate the purified SKP1-FBXO7-CUL1-RBX1 complex with EN884 (e.g., 50

µM) for 1 hour.

Tryptic Digestion: Perform a standard in-solution or in-gel tryptic digest of the protein

complex.

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

Data Analysis: Search the MS/MS data against the protein sequence database, including a

variable modification corresponding to the mass of EN884 on cysteine residues to identify

the modified peptide and the specific site of adduction.

Isotopic Desthiobiotin-ABPP (isoDTB-ABPP) for Cellular
Target Engagement
This chemoproteomic method quantifies the engagement of a covalent ligand with its target in

a cellular context.

Cell Treatment: Treat cells (e.g., HEK293T) with either DMSO vehicle or EN884 (e.g., 50 µM)

for a specified time (e.g., 4 hours).

Lysis and Probe Labeling: Lyse the cells and label the proteomes with an alkyne-

functionalized iodoacetamide probe (IA-alkyne).

Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an

isotopically light (for DMSO control) or heavy (for EN884-treated) desthiobiotin-azide tag.

Sample Combination and Enrichment: Combine the light and heavy labeled samples, digest

with trypsin, and enrich for the desthiobiotin-labeled peptides using streptavidin beads.

LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.

Quantification: Quantify the light/heavy peptide ratios to determine the degree of target

engagement by the covalent ligand. A higher ratio indicates that the ligand is occupying the

cysteine, preventing labeling by the probe.
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TMT-Based Quantitative Proteomics for PROTAC-
Induced Degradation
This protocol allows for the quantitative assessment of protein degradation induced by a

PROTAC.

Cell Treatment: Treat cells (e.g., MDA-MB-231 or LNCaP) with DMSO vehicle or the EN884-

based PROTAC (e.g., 10 µM SJH1-51B) for a specified duration (e.g., 24 hours).

Protein Extraction and Digestion: Extract proteins from the cells and perform a tryptic

digestion.

TMT Labeling: Label the resulting peptides from each condition with different isobaric

tandem mass tags (TMT).

Sample Pooling and Fractionation: Pool the labeled peptide samples and fractionate using

high-pH reversed-phase chromatography.

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

Data Analysis: Identify and quantify the relative abundance of proteins across the different

conditions based on the reporter ion intensities from the TMT tags. A decrease in the

abundance of a protein in the PROTAC-treated sample compared to the vehicle control

indicates degradation.
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Caption: Mechanism of EN884-based PROTACs.
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Experimental Workflow: ABPP Screening
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Caption: ABPP workflow for covalent ligand discovery.

Logical Relationship: PROTAC Development from EN884
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Caption: Logic for developing EN884-based PROTACs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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